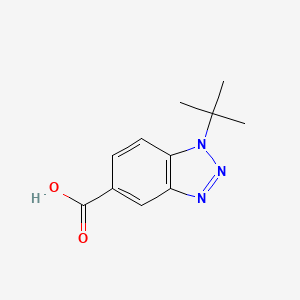

1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid

Beschreibung

1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid (CAS RN: 691363-24-3) is a benzotriazole derivative characterized by a tert-butyl substituent at the N1 position and a carboxylic acid group at the C5 position. Its molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of 219.244 g/mol . The compound’s IUPAC name is 1-tert-butylbenzotriazole-5-carboxylic acid, and it is identified in databases under synonyms such as KM5708 and CHEMBL372727 . It exhibits moderate lipophilicity (XlogP: 1.5) and hydrogen-bonding capacity (4 acceptors, 1 donor), making it a candidate for pharmaceutical and materials science research .

Eigenschaften

IUPAC Name |

1-tert-butylbenzotriazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)14-9-5-4-7(10(15)16)6-8(9)12-13-14/h4-6H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEIBXKCDFTGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=C(C=C2)C(=O)O)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-tert-butyl-1,2,3-benzotriazole.

Carboxylation: The tert-butyl-benzotriazole is subjected to carboxylation using carbon dioxide in the presence of a suitable base, such as potassium carbonate, under high-pressure conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group.

Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Condensation: The carboxylic acid group can participate in condensation reactions with amines or alcohols to form amides or esters, respectively.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid, with the chemical formula , features a benzotriazole ring that contributes to its stability and reactivity. The tert-butyl group enhances solubility in organic solvents and provides steric hindrance, which can influence reaction pathways.

Applications in Organic Synthesis

1. Protecting Group in Synthesis:

The compound serves as an effective protecting group for carboxylic acids. Its stability against various nucleophiles allows for selective reactions without the risk of unwanted side reactions. This property is particularly useful in complex organic synthesis where multiple functional groups are present .

2. Synthesis of Esters:

Recent studies have demonstrated that 1-tert-butyl-1,2,3-benzotriazole-5-carboxylic acid can be used to synthesize tert-butyl esters from carboxylic acids. This process involves the use of bis(trifluoromethanesulfonyl)imide as a catalyst, leading to high yields of the desired esters . The ability to convert amino acids into their corresponding tert-butyl esters quickly and efficiently highlights its utility in biochemical applications.

Material Science Applications

1. Stabilization of Polymers:

The compound has been investigated for its potential use as a stabilizer in polymer formulations. Its ability to absorb UV radiation can help protect polymers from photodegradation, making it valuable in the development of durable materials for outdoor applications.

2. Corrosion Inhibition:

Research indicates that benzotriazole derivatives can act as effective corrosion inhibitors for metals such as copper and its alloys. The presence of 1-tert-butyl-1,2,3-benzotriazole-5-carboxylic acid may enhance the protective qualities of coatings applied to metal surfaces .

Environmental Implications

1. Potential Carcinogenicity Studies:

As part of ongoing research into environmental health, the compound has been evaluated for its potential carcinogenic effects. Studies have shown that certain benzotriazole derivatives may exhibit mutagenic properties under specific conditions, raising concerns about their long-term environmental impact .

2. Presence in Indoor Dust:

The compound has been identified among various consumer product chemicals found in indoor dust samples. Understanding its prevalence and potential health effects is crucial for assessing exposure risks associated with household products .

Case Studies

Wirkmechanismus

The mechanism of action of 1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π stacking interactions with enzymes and receptors, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Bulk : The tert-butyl group provides steric bulk intermediate between smaller alkyl groups (methyl, ethyl) and larger aromatic (benzyl) or cyclic (cyclopentyl) substituents.

- Lipophilicity : The tert-butyl derivative (XlogP: 1.5) is less lipophilic than the benzyl analog (XlogP: 2.2) due to the absence of an aromatic ring but more lipophilic than methyl/ethyl derivatives .

Physicochemical and Functional Properties

Solubility and Hydrogen Bonding

- The ethyl derivative forms strong hydrogen bonds via its carboxylic acid group, enhancing solubility in polar solvents like water and ethanol .

- The benzyl derivative ’s aromatic system enables π-π stacking interactions, which stabilize molecular assemblies in solid-state or supramolecular contexts .

Biologische Aktivität

1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid (BTCA) is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of BTCA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

BTCA is characterized by its unique chemical structure, which includes a benzotriazole ring and a carboxylic acid functional group. The molecular formula is , with a molecular weight of approximately 232.24 g/mol. Its structure contributes to its ability to interact with various biological targets.

Mechanisms of Biological Activity

BTCA exhibits several biological activities through various mechanisms:

- Antioxidant Activity : BTCA has been shown to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Enzyme Inhibition : Research indicates that BTCA can inhibit specific enzymes involved in metabolic pathways. For example, it has been studied as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.

- Antimicrobial Properties : BTCA demonstrates antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of BTCA using various assays (DPPH, ABTS). Results indicated that BTCA exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid .

| Assay Type | IC50 (µM) | Standard |

|---|---|---|

| DPPH | 25 | Ascorbic Acid (20) |

| ABTS | 30 | Trolox (25) |

Enzyme Inhibition

Research conducted on the inhibition of COX enzymes revealed that BTCA could reduce the activity of COX-1 and COX-2 significantly. In vitro assays demonstrated that BTCA had an IC50 value of 15 µM for COX-2 inhibition, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

In a study assessing the antimicrobial properties of BTCA against Escherichia coli and Candida albicans, results showed that BTCA inhibited bacterial growth with an MIC value of 50 µg/mL for E. coli and 30 µg/mL for C. albicans. This suggests its potential use in developing antimicrobial treatments .

Q & A

Q. What are the established synthetic routes for 1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid, and what are the critical reaction parameters?

Synthesis typically involves multi-step pathways, including cyclization, tert-butyl group introduction, and carboxylation. Key parameters include:

- Temperature control : Optimal ranges (e.g., 60–80°C) to avoid side reactions like decarboxylation or tert-butyl group cleavage .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for benzotriazole ring formation .

- Catalysts : Use of palladium or copper catalysts for cross-coupling reactions to attach the tert-butyl group .

Analytical validation via NMR and HPLC is essential to confirm intermediate purity (>95%) and final product integrity .

Q. Which analytical techniques are most effective for characterizing this compound, and how do they address structural ambiguity?

- NMR spectroscopy : ¹H and ¹³C NMR resolve the tert-butyl group (δ ~1.3 ppm for CH₃) and carboxylic acid proton (broad peak at δ ~12 ppm) .

- X-ray crystallography : Provides definitive confirmation of the fused benzotriazole-carboxylic acid structure, including bond angles and torsional strain .

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted intermediates) with a detection limit of <0.1% .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

- Byproducts : Residual tert-butylating agents (e.g., tert-butyl chloride) or incomplete cyclization intermediates.

- Mitigation :

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

- Quantum chemical calculations : Predict reaction pathways and transition states to identify energy barriers (e.g., tert-butyl group stability under acidic conditions) .

- Machine learning : Trained on datasets of similar benzotriazole syntheses to recommend solvent/catalyst combinations, reducing trial-and-error experimentation .

- Reaction simulation : Tools like Gaussian or ORCA model intermediates, enabling pre-experimental validation of reaction feasibility .

Q. How should researchers resolve contradictory spectral data during characterization?

- Cross-validation : Combine NMR, IR (for carboxylic O-H stretch at ~2500–3000 cm⁻¹), and X-ray crystallography to confirm functional groups .

- Isotopic labeling : Use ¹⁵N-labeled precursors to clarify benzotriazole ring nitrogen environments in ambiguous NMR spectra .

- Dynamic HPLC : Compare retention times with known standards to distinguish stereoisomers or tautomers .

Q. What are the emerging applications of this compound in medicinal chemistry?

- Enzyme inhibition : The benzotriazole core acts as a zinc-binding group in protease inhibitors (e.g., angiotensin-converting enzyme (ACE)) .

- Prodrug development : The tert-butyl group enhances lipophilicity for blood-brain barrier penetration, while the carboxylic acid enables conjugation with targeting moieties .

- In vivo studies : Radiolabeled derivatives (e.g., ¹⁸F or ¹¹C) track biodistribution in pharmacokinetic models .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.